1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
CAS No.: 116818-82-7
Cat. No.: VC21297130
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116818-82-7 |
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Molecular Formula | C10H19N3O |
Molecular Weight | 197.28 g/mol |
IUPAC Name | (4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone |
Standard InChI | InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3 |
Standard InChI Key | FXYNRDLXGBFSTB-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)C2CCCN2 |
Canonical SMILES | CN1CCN(CC1)C(=O)C2CCCN2 |
Introduction
Chemical Structure and Properties
1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine (CAS 116818-82-7) belongs to the broader class of piperazine derivatives, which feature a six-membered ring containing two nitrogen atoms at positions 1 and 4 . The compound's structure is characterized by a methyl group attached to one nitrogen atom of the piperazine ring, while the other nitrogen connects to a pyrrolidin-2-ylcarbonyl group. This arrangement creates a molecule with multiple potential pharmacophoric elements that can interact with various biological targets.
The structural configuration of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine provides several advantages that are common to piperazine derivatives. The presence of two nitrogen atoms in the piperazine ring offers a large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptors and donors. These properties typically result in improved water solubility, oral bioavailability, and advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics .
Physical and Chemical Properties
The compound possesses distinctive physicochemical properties that influence its behavior in biological systems and synthetic applications. While specific empirical data for this exact compound is limited in the literature, its properties can be inferred from similar piperazine derivatives and theoretical calculations.
Table 1: Key Physical and Chemical Properties of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Synthetic Approach | Key Reagents | Reaction Conditions | Advantages |
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Amide Bond Formation | DCC/EDC, HOBt, pyrrolidine-2-carboxylic acid, 1-methylpiperazine | DCM, 0-25°C, 12-24h | High yield, mild conditions |
Reductive Amination | NaBH3CN, Ti(OiPr)4, pyrrolidine-2-carbaldehyde | MeOH, acetic acid, 25°C, 24h | Stereoselective synthesis possible |
Protection-Deprotection | Boc2O, TFA, LiAlH4 | THF, 0-65°C | Controls reactivity of multiple nitrogen centers |
Structural Relationship to Other Piperazine Derivatives
1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine shares structural similarities with several other piperazine derivatives that have demonstrated pharmacological activity. Understanding these relationships provides valuable context for predicting the potential applications of this compound.
Related Compounds and Structural Analogs
Several structurally related compounds can be found in the literature, including:
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1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride, which features a reverse connectivity pattern and additional aromatic substitution .
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1-methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine, which contains a similar arrangement of the heterocyclic rings but with a methylene linkage rather than a carbonyl group.
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1-(1-methyl-4-piperidinyl)piperazine, which replaces the pyrrolidine ring with a piperidine ring and lacks the carbonyl linkage .
The structural variations among these compounds highlight the flexibility of the piperazine scaffold and how minor modifications can potentially lead to significant changes in biological activity.
Structure-Activity Relationships
The pharmacological activity of piperazine derivatives is highly dependent on their structural features. For 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, several key structural elements may influence its biological activity:
Key Pharmacophoric Elements
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Piperazine Ring: Provides a basic scaffold with multiple potential binding interactions. The two nitrogen atoms serve as hydrogen bond acceptors and can interact with anionic sites in receptors or enzymes .
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N-Methyl Group: The methyl substituent on one of the piperazine nitrogens can enhance lipophilicity and influence receptor selectivity.
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Carbonyl Linkage: Acts as a hydrogen bond acceptor and introduces rigidity to the molecule, potentially enhancing binding to specific targets.
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Pyrrolidine Ring: Contributes to the three-dimensional shape of the molecule and may engage in additional binding interactions with target proteins.
Structural Modifications and Effects
Studies on related compounds suggest that modifications to the basic structure of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine could result in altered pharmacological profiles:
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Substitution on the Piperazine Ring: Adding aromatic substituents or changing the alkyl group on the nitrogen atom can dramatically alter receptor binding profiles and biological activity .
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Modifications to the Carbonyl Linkage: Replacing the carbonyl group with other linkers (e.g., methylene, sulfonyl) often changes the molecular geometry and binding properties.
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Substitution on the Pyrrolidine Ring: Introduction of substituents or stereochemical changes at various positions of the pyrrolidine ring can enhance selectivity for specific biological targets .
Analytical Methods and Characterization
The proper characterization of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is essential for research applications and quality control. Several analytical techniques are commonly employed for the characterization of such compounds:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound. Both 1H and 13C NMR are particularly valuable for identifying the characteristic proton and carbon signals of the piperazine and pyrrolidine rings.
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Infrared (IR) Spectroscopy: Can identify the presence of the carbonyl group, typically showing a strong absorption band around 1650-1690 cm-1.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis, often with UV detection at wavelengths appropriate for the compound's chromophores.
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Gas Chromatography (GC): May be employed for compounds with sufficient volatility, potentially requiring derivatization.
Research Trends and Future Directions
The continuing interest in piperazine derivatives suggests several promising research directions for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine:
Emerging Applications
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Drug Discovery: The exploration of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine as a lead compound or pharmacophoric template for the development of new therapeutic agents.
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Structure-Activity Relationship Studies: Systematic modifications of the basic structure to develop more potent and selective compounds for specific biological targets.
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Medicinal Chemistry: The incorporation of this structural motif into larger molecular frameworks to create novel hybrid compounds with enhanced pharmacological profiles.
Technological Advances
Recent advances in synthetic methodologies, computational modeling, and biological screening techniques are facilitating more rapid and comprehensive investigations of compounds like 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine:
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High-Throughput Screening: Enabling the rapid assessment of biological activities across multiple targets.
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Computational Chemistry: Providing insights into the compound's binding modes and interactions with biological targets through molecular docking and dynamics simulations.
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Advanced Synthetic Methods: Development of more efficient and selective methods for the synthesis of piperazine derivatives, potentially including catalytic approaches and flow chemistry techniques .
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